N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-methylbenzamide
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Overview
Description
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-methylbenzamide is a complex organic compound that features a pyridazinone core with a methoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 6-(4-methoxyphenyl)pyridazin-3-amine with 2-bromoethyl methyl ether under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of catalysts and solvents is optimized to increase yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-3(2H)-pyridazinone: Shares the pyridazinone core but lacks the benzamide moiety.
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
Uniqueness
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H21N3O3/c1-15-5-3-4-6-18(15)21(25)22-13-14-27-20-12-11-19(23-24-20)16-7-9-17(26-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,22,25) |
InChI Key |
QXDXUWRMNVVLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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